6-Bromo-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid
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Overview
Description
6-bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid is a complex organic compound with a molecular weight of 422.2 g/mol It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a quinoline carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid typically involves multiple steps. . The reaction conditions often require the use of palladium catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
6-bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: This compound shares the bromine and trifluoromethyl groups but differs in its core structure.
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide: This compound has a similar trifluoromethyl group but a different overall structure.
Uniqueness
6-bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid is unique due to its specific combination of functional groups and its quinoline core. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H11BrF3NO2 |
---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
6-bromo-2-[2-[3-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C19H11BrF3NO2/c20-13-5-7-17-15(9-13)16(18(25)26)10-14(24-17)6-4-11-2-1-3-12(8-11)19(21,22)23/h1-10H,(H,25,26) |
InChI Key |
GNUUPQRQZLKZNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O |
Origin of Product |
United States |
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